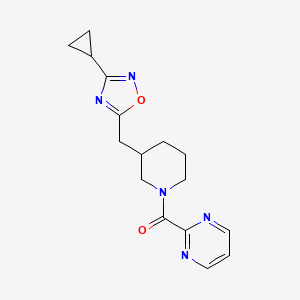![molecular formula C19H25N5O B2891883 5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2034520-71-1](/img/structure/B2891883.png)
5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research
Wirkmechanismus
Target of Action
Similar compounds with a piperazine moiety have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes are crucial in the hydrolysis of acetylcholine, a neurotransmitter, and their inhibition leads to an increase in acetylcholine levels .
Mode of Action
This means they bind to the active site of the enzyme, preventing the substrate (acetylcholine) from binding, and thus inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway. Under normal circumstances, these enzymes break down acetylcholine in the synaptic cleft. When they are inhibited, acetylcholine accumulates, leading to prolonged cholinergic effects . This can have significant impacts on cognitive functions, as acetylcholine is a key neurotransmitter involved in memory and learning .
Result of Action
The result of the compound’s action would be an increase in acetylcholine levels due to the inhibition of AChE and BChE. This could potentially improve cognitive functions, particularly in conditions where there is a deficiency of acetylcholine, such as Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, 5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes like acetylcholinesterase, which is relevant in the study of neurodegenerative diseases .
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of conditions like Alzheimer’s disease .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
- (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(4-chlorophenyl)methanone
- (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone
Uniqueness
What sets 5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required .
Eigenschaften
IUPAC Name |
[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-15-5-7-16(8-6-15)19(25)24-11-9-23(10-12-24)17-13-18(22(2)3)21-20-14-17/h5-8,13-14H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQONUXVMFRVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NN=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2891802.png)
![ethyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2891803.png)


![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2891809.png)
![5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891811.png)
![(2Z)-6-bromo-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2891813.png)

![6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2891815.png)
![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2891816.png)
![ETHYL 4-(2-{[5-(4-ETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2891817.png)


